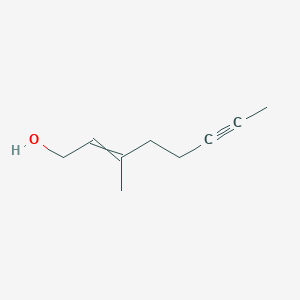![molecular formula C13H15Cl2N3O B14321212 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole CAS No. 106858-79-1](/img/structure/B14321212.png)
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole is a member of the triazole class of compounds. It is characterized by the presence of a 1,2,4-triazole ring substituted at position 1 by a 2-(2,4-dichlorophenoxy)pentyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole typically involves the reaction of 2,4-dichlorophenol with pentyl bromide to form 2-(2,4-dichlorophenoxy)pentane. This intermediate is then reacted with 1H-1,2,4-triazole under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes. For example, it may inhibit cytochrome P450 enzymes, affecting the metabolism of various substrates. The triazole ring plays a crucial role in binding to the active site of the target enzyme, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
- 1-[2-(2,4-Dichlorophenyl)pentyl]-1H-1,2,4-triazole
- 2,4-Dichlorophenoxyacetic acid
Comparison: 1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both the triazole ring and the dichlorophenoxy group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, while 2,4-Dichlorophenoxyacetic acid is primarily used as a herbicide, this compound has broader applications in medicinal chemistry and industrial processes.
Propriétés
Numéro CAS |
106858-79-1 |
|---|---|
Formule moléculaire |
C13H15Cl2N3O |
Poids moléculaire |
300.18 g/mol |
Nom IUPAC |
1-[2-(2,4-dichlorophenoxy)pentyl]-1,2,4-triazole |
InChI |
InChI=1S/C13H15Cl2N3O/c1-2-3-11(7-18-9-16-8-17-18)19-13-5-4-10(14)6-12(13)15/h4-6,8-9,11H,2-3,7H2,1H3 |
Clé InChI |
DRZXYLMCOOIKHL-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CN1C=NC=N1)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


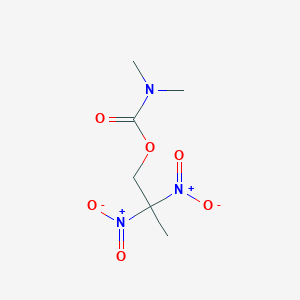
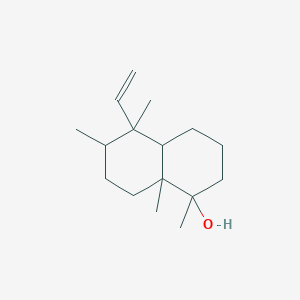

![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
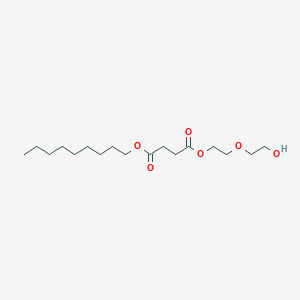
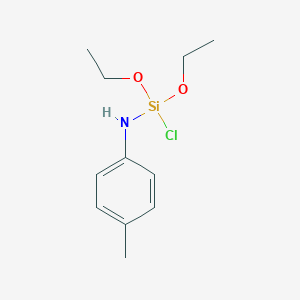


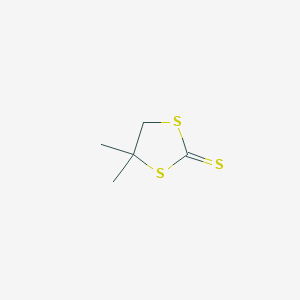
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
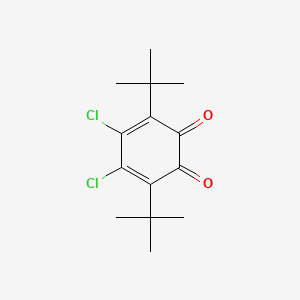
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
